2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Descripción
This compound is a heterocyclic acetamide derivative featuring a triazolopyridazine core substituted with two furan rings and a thioacetamide linker. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide precursors using α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring into a pyrolium fragment . Key structural attributes include:
- A [1,2,4]triazolo[4,3-b]pyridazine scaffold, which enhances π-π stacking interactions in biological targets.
- A thioether-acetamide moiety, which modulates pharmacokinetic properties.
The compound has demonstrated anti-exudative activity in preclinical models, with a reported effective dose of 10 mg/kg in rats, comparable to diclofenac sodium (8 mg/kg) .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h1-8H,9-10H2,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGDPGXGGPHNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Hydrazine Derivatives
The formation of the triazolo-pyridazine system is achieved through cyclocondensation reactions. For example, 2-fluorobenzohydrazide has been cyclized with carbon disulfide in ethanol under basic conditions to yield dithiocarbazinate intermediates, which are subsequently treated with hydrazine hydrate to form 4-amino-1,2,4-triazole-3-thiol derivatives. Adapting this method, 6-(furan-2-yl)pyridazin-3-amine can be reacted with carbon disulfide and hydrazine to generate the triazolo-pyridazine backbone.
Key Reaction Conditions :
Functionalization at the 3-Position
The thiol group at position 3 of the triazolo-pyridazine is critical for further derivatization. Oxidation or alkylation of this group enables the introduction of the thioether linker. For instance, treatment with chloroacetic acid derivatives in the presence of phosphorus oxychloride (POCl₃) facilitates the formation of thioacetamide intermediates.
Introduction of the Thioether-Acetamide Side Chain
Nucleophilic Substitution
The thiol group on the triazolo-pyridazine core reacts with 2-chloro-N-(furan-2-ylmethyl)acetamide in a nucleophilic substitution reaction. This step is typically conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) to scavenge HCl.
Optimization Insights :
Alternative Coupling Strategies
In cases where the chloroacetamide derivative is unstable, Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) have been employed to couple preformed thiols with hydroxyl-containing precursors. However, this method is less commonly reported for acetamide derivatives.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is used for analytical purity checks.
Spectroscopic Validation
- IR Spectroscopy : Absorption bands at 1670–1690 cm⁻¹ confirm the C=O stretch of the acetamide group.
- ¹H-NMR : Key signals include δ 8.2–8.5 ppm (triazolo-pyridazine protons), δ 6.3–6.8 ppm (furan ring protons), and δ 4.1–4.3 ppm (methylene groups).
- Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 373.4 for C₁₇H₁₅N₇O₃S₂).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing pathways during triazole ring formation may lead to regioisomers. Using directing groups (e.g., nitro or methoxy substituents) on the pyridazine ring can enhance selectivity.
- Stability of Thiol Intermediates : Thiol oxidation to disulfides is a common side reaction. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., ascorbic acid) improves yields.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification. Switching to dichloroethane or THF reduces downstream issues.
Análisis De Reacciones Químicas
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For example:
- Antibacterial Activity: Studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL.
- Antifungal Activity: The compound has demonstrated efficacy against fungal pathogens such as Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Properties
The compound's structural features may allow it to function as a c-Met kinase inhibitor, which is crucial in cancer treatment. Compounds with similar structures have been evaluated against cancer cell lines and shown promising inhibitory activity . The ability to target specific molecular pathways positions this compound as a candidate for further development in anticancer therapies.
Synthesis and Development
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique combination of furan, triazole, and pyridazine rings makes it an attractive candidate for drug design and development .
Materials Science
The structural characteristics of this compound may also lead to applications in materials science. Its ability to form coordination complexes with metals can be explored for uses in catalysis and photochemistry .
Mecanismo De Acción
The mechanism of action of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Triazole-Thioacetamide Derivatives
Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ()
- Structural Differences : Lack the pyridazine ring but retain the triazole-furan core.
- Synthesis : Similar alkylation steps but omit pyridazine functionalization .
- Activity : Anti-exudative efficacy ranges from 20–45% inhibition (vs. 35% for the target compound) at 10 mg/kg, suggesting pyridazine enhances potency .
Thiazole-Triazole Acetamides ()
Examples : Compounds 9a–9e (e.g., 9c with a 4-bromophenyl-thiazole group).
- Structural Differences : Replace pyridazine with benzimidazole and thiazole moieties.
- Synthesis : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the KOH-mediated alkylation in the target compound .
- Activity : Docking studies show lower binding affinity (−8.2 kcal/mol for 9c vs. −9.1 kcal/mol for the target compound) due to reduced π-stacking from thiazole vs. pyridazine .
Quinazolinone-Thioacetamides ()
Examples : Compounds 5–10 (e.g., Compound 8, melting point 315.5°C).
- Structural Differences: Feature a quinazolinone core instead of triazolopyridazine.
- Physical Properties: Higher melting points (251–315°C) vs. 220–240°C for the target compound, likely due to quinazolinone rigidity .
- Activity : Unreported for anti-exudative effects but show antimicrobial activity, indicating scaffold-dependent selectivity .
Data Tables
Table 1: Anti-Exudative Activity Comparison
| Compound | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Target Compound | 10 | 35 | |
| Diclofenac Sodium (Control) | 8 | 40 | |
| Triazole-Thioacetamide (3.12) | 10 | 28 | |
| Thiazole-Triazole 9c | N/A | N/A |
Key Research Findings
- Structural Impact on Activity : The pyridazine ring in the target compound enhances binding affinity compared to triazole or thiazole analogs .
- Synthetic Feasibility : KOH-mediated alkylation offers higher yields (75–85%) vs. CuAAC (60–70%) .
- Thermal Stability: Quinazolinone derivatives exhibit superior thermal stability, while furan-containing compounds balance solubility and potency .
Actividad Biológica
The compound 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide , a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features multiple functional groups that contribute to its biological properties. The presence of a furan ring and a triazole moiety is particularly significant, as these structures are often associated with various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, which are essential for sterol biosynthesis.
- Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi, likely due to its ability to disrupt cell membrane integrity or interfere with metabolic processes.
Antimicrobial Activity
Numerous studies highlight the antimicrobial potential of compounds containing triazole and furan moieties. For instance:
- Antibacterial Effects : Research indicates that similar compounds show efficacy against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Compounds with similar structures have demonstrated activity against fungi like Candida albicans, showing MIC values significantly lower than conventional antifungals .
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- A study found that certain triazole-based compounds exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
Case Studies
- Synthesis and Pharmacological Screening : A study explored the synthesis of related triazole compounds and evaluated their pharmacological profiles, noting significant antibacterial and antifungal activities . The results indicated that modifications in the structure could enhance biological activity.
- Structure-Activity Relationship (SAR) : A comprehensive review on 1,2,4-triazoles highlighted their diverse pharmacological activities, including antimicrobial and anticancer effects. The review emphasized the importance of specific structural features in enhancing efficacy .
Data Tables
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of triazole-pyridazine cores, thioether linkage formation, and furan substitution. Key steps include:
- Step 1: Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the triazole ring .
- Step 2: Thioether bond formation via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., KOH in ethanol) .
- Step 3: Final acetamide coupling via chloroacetamide intermediates, optimized at 60–80°C in DMF .
Critical Parameters: - Temperature control during cyclization (exothermic reactions may require cooling).
- Solvent selection (ethanol for solubility vs. DMF for reactivity).
- Purification via column chromatography or recrystallization to remove unreacted intermediates .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Confirm furan proton signals (δ 6.2–7.4 ppm) and triazole-pyridazine backbone (δ 8.1–9.3 ppm) .
- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and acetamide groups .
- HPLC: Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .
Basic: What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Methodological Answer:
Prioritize assays aligned with triazole-pyridazine derivatives’ known activities:
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating promise .
- Cytotoxicity Assays: MTT testing on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values; compare to non-cancerous cells (e.g., HEK293) for selectivity .
- Enzyme Inhibition: Evaluate inhibition of COX-2 or kinases via fluorometric assays, noting dose-dependent activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Methodological Answer:
Focus on modifying substituents while retaining the triazole-pyridazine core:
- Substituent Variation: Replace furan with thiophene or pyridine rings to assess electronic effects on target binding .
- Linker Optimization: Test methylene vs. ethylene spacers in the thioacetamide group to alter flexibility and hydrophobicity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DNA gyrase .
Example Finding: Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl) improves antimicrobial activity by 30% due to enhanced lipophilicity .
Advanced: What mechanisms underlie contradictory reports of this compound’s cytotoxicity across studies?
Methodological Answer:
Contradictions may arise from:
- Cell Line Variability: Test across diverse lineages (e.g., epithelial vs. hematopoietic) to identify tissue-specific responses .
- Metabolic Stability: Assess liver microsome stability (e.g., rat S9 fraction) to rule out rapid degradation masking true activity .
- Redox Interference: Control for thiol-mediated false positives in MTT assays using alternative viability markers (e.g., ATP luminescence) .
Resolution: Re-evaluate IC₅₀ under standardized conditions (e.g., 48h exposure, serum-free media) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
Apply in silico tools to predict ADME traits:
- LogP Calculation: Use ChemAxon to optimize lipophilicity (target LogP 2–3 for oral bioavailability) by adjusting substituents .
- Metabolite Prediction: Simulate Phase I oxidation (e.g., CYP3A4-mediated) with Schrödinger’s ADMET Predictor to identify vulnerable sites .
- Blood-Brain Barrier (BBB) Penetration: Apply QSAR models to modify polar surface area (<80 Ų) for CNS targeting .
Advanced: What strategies resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
Address variability through:
- Reaction Monitoring: Use TLC or inline IR to track intermediate formation and adjust stoichiometry in real time .
- Byproduct Analysis: Characterize side products (e.g., disulfides) via LC-MS and introduce scavengers (e.g., DTT) to suppress their formation .
- Scale-Up Protocols: Optimize mixing efficiency (e.g., flow chemistry) to maintain consistent heat/mass transfer .
Advanced: How can advanced derivatives of this compound be designed to mitigate off-target effects?
Methodological Answer:
Leverage selective functionalization:
- Prodrug Strategies: Introduce ester moieties at the acetamide group to reduce renal toxicity, with enzymatic activation in target tissues .
- Targeted Delivery: Conjugate with folate or peptide ligands for receptor-mediated uptake in cancer cells .
- Isotopic Labeling: Synthesize ¹⁴C-labeled analogs for precise biodistribution studies in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
